AH-7921 possesses two chiral centers, resulting in the existence of cis and trans isomers []. Research indicates that the trans isomer is the form commonly available []. Detailed structural information regarding bond lengths, angles, and spatial arrangement of atoms can be obtained from crystallographic studies and computational modeling techniques like density functional theory (DFT).
The synthesis of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide participates in various chemical reactions typical of benzamide derivatives:
These reactions are significant for modifying the compound's structure to explore structure-activity relationships.
The primary mechanism of action for 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its binding affinity to opioid receptors:
Research indicates that this compound exhibits high affinity for both μ-opioid and κ-opioid receptors, suggesting a complex pharmacological profile that warrants further investigation.
The physical and chemical properties of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide include:
These properties influence its handling in laboratory settings and potential applications.
The applications of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide span several domains:
The compound 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is systematically named under IUPAC rules as 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide. Its molecular formula is C₁₆H₂₃ClN₂O, with an average molecular mass of 294.823 g/mol and a monoisotopic mass of 294.149891 g/mol [1]. The structure integrates three key moieties:
The cyclohexyl ring adopts a chair conformation, while the dimethylamino group (–N(CH₃)₂) imparts basicity. The molecular formula distinguishes it from analogs like AH-7921 (C₁₆H₂₂Cl₂N₂O), which contains a 3,4-dichlorobenzoyl group instead of the monosubstituted chlorophenyl ring [7].
Table 1: Molecular Identity Comparison with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
---|---|---|---|---|
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | C₁₆H₂₃ClN₂O | 294.82 | 759397-79-0 | 2-Chlorobenzamide |
AH-7921 (3,4-Dichloro analog) | C₁₆H₂₂Cl₂N₂O | 329.26 | 55154-30-8 | 3,4-Dichlorobenzamide |
Pyridine-3-carboxamide analog (HCl salt) | C₁₅H₂₃Cl₂N₃O | 332.30 | 2417942-38-0 | 2-Chloropyridine-3-carboxamide |
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide | C₁₁H₂₁ClN₂O·HCl | 232.75 (free base) | Not provided | Chloroacetamide |
Nuclear Magnetic Resonance (NMR) SpectroscopyThe proton NMR spectrum (¹H NMR) in CDCl₃ is predicted to exhibit:
Infrared (IR) SpectroscopyKey absorptions include:
Mass Spectrometry (MS)Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 295.1570 (calculated for C₁₆H₂₄ClN₂O⁺: 295.1578), confirming the molecular mass. Fragmentation includes:
Table 2: Characteristic Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.20–7.80 (m, 4H) | Aromatic protons (benzamide) |
δ ~5.90 (s, 1H) | Amide N–H | |
δ ~3.20 (s, 2H) | –CH₂–NHC=O | |
IR | 1640–1670 cm⁻¹ | Amide C=O stretch |
1550–1580 cm⁻¹ | Amide N–H bend | |
ESI-MS | m/z 295.1570 [M+H]⁺ | Molecular ion |
While no single-crystal X-ray diffraction data exists specifically for 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, insights can be drawn from related benzamide structures:
Molecular dynamics simulations suggest that the cyclohexyl ring's flexibility allows the dimethylamino group to adopt orientations that may influence receptor binding in bioactive analogs. For instance, in PET radiotracers derived from similar scaffolds, the cyclohexylmethyl moiety facilitates interactions with opioid receptors through spatial positioning of the tertiary amine [8].
The scaffold's bioactivity profile is highly sensitive to benzoyl substituents and backbone modifications:
Pharmacological Relevance:The 1-(dimethylamino)cyclohexylmethyl unit serves as a morphine mimetic, with the cyclohexyl ring mimicking piperidine and the dimethylamino group protonating to form a cationic center under physiological conditions. This is critical for binding to opioid receptors' conserved aspartate residue [7] [8].
Table 3: Structure-Activity Relationship (SAR) Trends
Modification | Impact on Bioactivity | Example Compound |
---|---|---|
2-Chloro substitution (benzamide) | Moderate MOR affinity | Target compound (CAS 759397-79-0) |
3,4-Dichloro substitution (benzamide) | High MOR agonist potency (EC₅₀ = 1–100 nM) | AH-7921 (CAS 55154-30-8) |
Pyridine-3-carboxamide core | Retains MOR binding; alters pharmacokinetics | CAS 2417942-38-0 |
N-Methylation of amide | Converts agonist to antagonist | CAS 121348-98-9 |
Acetamide backbone | Reduced receptor affinity | sc-342400 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0